molecular formula C19H30O2 B159326 Androsterone CAS No. 53-41-8

Androsterone

Cat. No.: B159326
CAS No.: 53-41-8
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-HLUDHZFRSA-N
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Description

Androsterone, chemically known as 3α-hydroxy-5α-androstan-17-one, is an endogenous steroid hormone, neurosteroid, and putative pheromone. It is a weak androgen with a potency approximately one-seventh that of testosterone. This compound is a metabolite of testosterone and dihydrotestosterone (DHT) and can be converted back into DHT via specific enzymatic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Androsterone can be synthesized through several chemical routes. One common method involves the reduction of androstenedione using sodium borohydride in methanol, followed by purification through recrystallization. Another method includes the microbial transformation of phytosterols using Mycolicibacterium species, which involves multiple steps of oxidation and reduction .

Industrial Production Methods: Industrial production of this compound often involves the biotransformation of plant sterols. This process uses microorganisms such as Mycolicibacterium neoaurum to convert phytosterols into this compound through a series of enzymatic reactions. The process is optimized for high yield and purity, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form androstenedione.

    Reduction: It can be reduced to form 5α-androstane-3α,17β-diol.

    Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Various alkylating agents under basic conditions.

Major Products:

Scientific Research Applications

Androsterone has diverse applications in scientific research:

Mechanism of Action

Androsterone exerts its effects by binding to androgen receptors, stimulating or controlling the development and maintenance of masculine characteristics. It acts as a positive allosteric modulator of the GABA A receptor, enhancing its inhibitory effects and exhibiting anticonvulsant properties. The compound can cross the blood-brain barrier, influencing brain function and behavior .

Comparison with Similar Compounds

    Testosterone: A primary androgen with higher potency.

    Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.

    Androstenedione: A precursor to both testosterone and estrone.

    Epiandrosterone: An isomer of this compound with similar but less potent effects.

Uniqueness: this compound is unique due to its role as a weak androgen and neurosteroid. Unlike testosterone and DHT, which have strong androgenic effects, this compound’s effects are milder, making it a valuable compound for studying the subtler aspects of androgenic activity and neurosteroid function .

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-HLUDHZFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036525
Record name Androsterone
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Androsterone
Source Human Metabolome Database (HMDB)
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Solubility

0.012 mg/mL at 23 °C
Record name Androsterone
Source Human Metabolome Database (HMDB)
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CAS No.

53-41-8
Record name Androsterone
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Record name Androsterone
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Record name androsterone
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Record name Androsterone
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Record name ANDROSTERONE
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Record name Androsterone
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URL http://www.hmdb.ca/metabolites/HMDB0000031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 °C
Record name Androsterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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